

CAS number 308-13-4 physicochemical data

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Compound of Interest

Compound Name: Perfluorohexanoic anhydride

Cat. No.: B1463998

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A Note on CAS Number 308-13-4

The provided CAS number, 308-13-4, corresponds to **Perfluorohexanoic Anhydride**[1][2][3]. This is a fluorinated organic compound primarily used in industrial applications. Its physicochemical profile and biological applications do not align with the context of drug development, signaling pathways, and metabolic studies in requirements of this guide.

It is highly probable that the intended subject was a compound more central to biomedical research. Therefore, this guide will focus on CAS 605-94-7 Dimethoxy-5-methyl-p-benzoquinone or Coenzyme Q0[4]. This molecule is the core benzoquinone structure of the entire Coenzyme Q family, which is involved in cellular respiration and a frequent subject of study in drug development. This substitution allows for a comprehensive technical guide that fully addresses the requirements for an audience of researchers and scientists.

An In-Depth Technical Guide to the Physicochemical Properties of Coenzyme Q0 (605-94-7)

Introduction

Coenzyme Q0 (CoQ0) is the simplest member of the ubiquinone family, a class of lipid-soluble antioxidants and essential components of the mitochondrial electron transport chain[5]. Structurally, it is a 2,3-dimethoxy-5-methyl-1,4-benzoquinone, representing the foundational quinone head group to which a polyisoprenoid tail is attached in coenzyme Q variants (e.g., Coenzyme Q10)[6]. While not possessing the long tail that anchors other ubiquinones in the mitochondrial membrane, CoQ0 is an invaluable tool for researchers. It is frequently used to study the fundamental mechanisms of quinone-mediated electron transfer, to investigate oxidative stress and apoptosis, and as a synthetic precursor for more complex quinone derivatives.

Understanding the physicochemical properties of CoQ0 is paramount for its effective application in experimental biology and medicinal chemistry. This guide details its solubility in assay buffers, its ability to cross cellular membranes, its stability under experimental conditions, and its interaction with biological targets. Through a detailed examination of these core properties, the methodologies used to determine them, and the scientific rationale underpinning these experiments, researchers can gain a comprehensive understanding of CoQ0's role in cellular processes.

Summary of Core Physicochemical Data

The fundamental physicochemical properties of Coenzyme Q0 are summarized below, providing a quick reference for laboratory use.

Property	Value	Source(s)
CAS Number	605-94-7	
Molecular Formula	C ₉ H ₁₀ O ₄	[7]
Molecular Weight	182.17 g/mol	[7]
Appearance	Powder	
Melting Point	58-60 °C	
LogP (Octanol/Water)	0.8 (Computed)	[7]
Storage Temperature	2-8°C	
Solubility	Soluble in organic solvents like DMSO and ethanol; insoluble in water.	[8][9]
Stability	Stable but may be light or heat sensitive.	[5]

In-Depth Analysis and Experimental Methodologies

A precise understanding of a compound's properties requires robust experimental determination. This section details the standard protocols for measuring physicochemical parameters of CoQ0 and explains the scientific principles that ensure data accuracy and reproducibility.

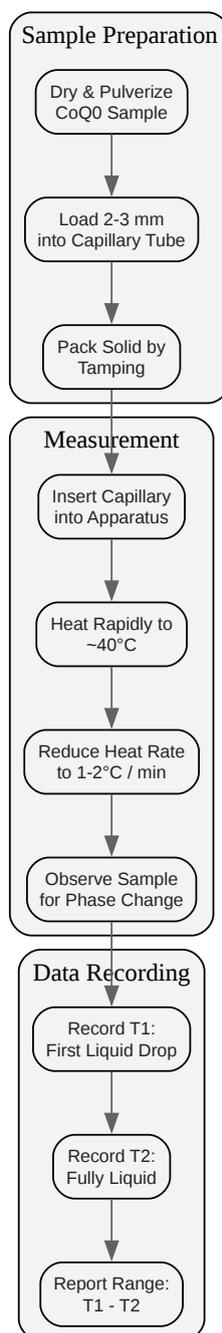
Melting Point: A Criterion for Purity and Identity

The melting point is a critical physical property that provides immediate insight into the purity and identity of a crystalline solid. A sharp melting range characteristic of a pure compound, whereas impurities will depress the melting point and broaden the range[10]. For CoQ0, a literature value of 58-60°C is a benchmark for sample verification.

The most common and reliable method for determining the melting point is the capillary method, using an apparatus like a Mel-Temp or Thiele tube[11].

Methodology Steps:

- **Sample Preparation:** Ensure the CoQ0 sample is a fine, dry powder. If granular, gently pulverize it.
- **Capillary Loading:** Invert an open-ended capillary tube and tap it into the CoQ0 powder. The sample should be packed to a height of 2-3 mm by drawing a long, narrow pipe to tamp the solid down[12]. Causality: Insufficient packing can lead to shrinking upon heating, which can be mistaken for melting. Over-packing can cause an artificially broad melting range due to inefficient heat transfer.
- **Apparatus Setup:** Place the loaded capillary into the heating block of the melting point apparatus[12].
- **Heating and Observation:**
 - **Rapid Scan (Optional):** If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool.
 - **Accurate Determination:** Heat at a medium rate until the temperature is ~15-20°C below the expected melting point (approx. 40°C for CoQ0).
 - **Slow Scan:** Reduce the heating rate to no more than 1-2°C per minute. Causality: A slow heating rate is crucial to allow the system to remain in equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature as it melts.
- **Data Recording:** Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a liquid (T2). The melting range is T1-T2[12].



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Caption: Workflow for determining the melting point of Coenzyme Q0.

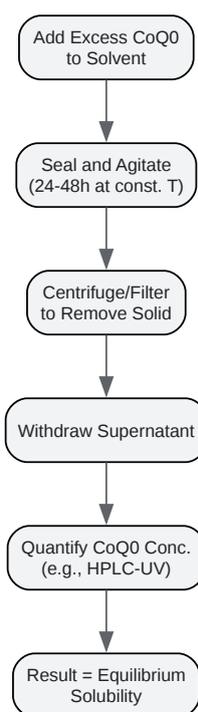
Solubility: The Gateway to Bioavailability

Solubility is a cornerstone of drug development, directly influencing a compound's formulation, absorption, and bioavailability. Coenzyme Q0, like its l a highly lipophilic molecule. It is practically insoluble in water but shows good solubility in organic solvents such as dimethylformamide (DMF) and eth dictates that for in vitro cellular assays, CoQ0 must first be dissolved in a minimal amount of an organic solvent like DMSO before being diluted into a

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in a given solvent[14].

Methodology Steps:

- Preparation: Add an excess amount of solid CoQ0 to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial; excess solid ensures that the solution reaches saturation, which is the definition of equilibrium solubility.
- Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached; variation can also be used to prevent emulsion formation with certain solvents[14].
- Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge or filter the solution to remove all particulate matter.
- Quantification: Accurately withdraw a known volume of the clear supernatant.
- Analysis: Determine the concentration of CoQ0 in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection ($\lambda_{\text{max}} \approx 274 \text{ nm}$)[8][15].
- Calculation: The measured concentration represents the equilibrium solubility of CoQ0 in that solvent at the specified temperature.



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Caption: Shake-flask method workflow for Coenzyme Q0 solubility.

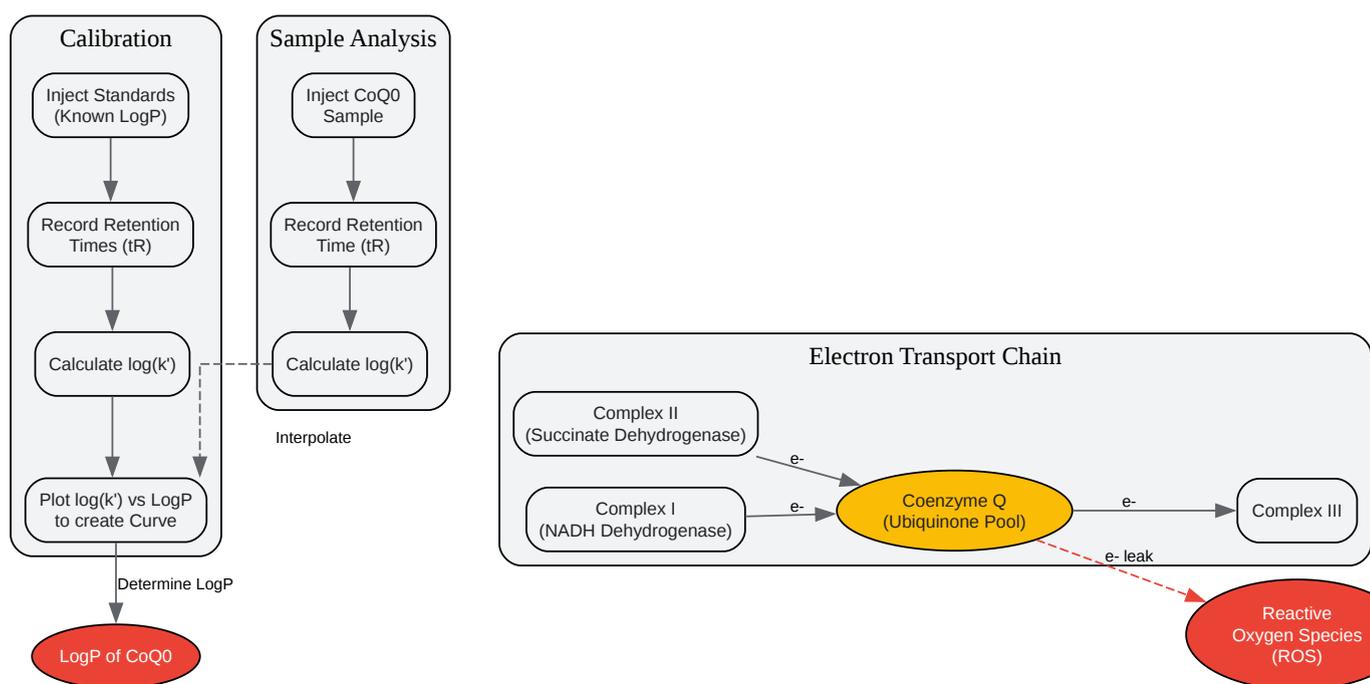
Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, quantified as the partition coefficient (LogP), is a measure of a compound's differential solubility between an immiscible lipid phase (typical aqueous phase[16]). It is a critical parameter in drug design, as it strongly influences a compound's absorption, distribution, metabolism, and excretion; a positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic). The computed LogP for CoQ0 is 0.8, indicating a moderate lipophilicity, which is consistent with its ability to interact with cellular membranes without the higher ubiquinones[7].

While the shake-flask method is the traditional approach, it can be time-consuming. A rapid and reliable alternative is using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[16][17]. This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Methodology Steps:

- System Setup: Use an RP-HPLC system with a nonpolar column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g. acetonitrile) and an aqueous buffer.
- Calibration: Inject a series of standard compounds with known LogP values that span the expected range for CoQ0. Record the retention time (t_R)
- Sample Analysis: Dissolve CoQ0 in the mobile phase and inject it into the system, recording its retention time.
- Calculation:
 - Calculate the capacity factor (k') for each standard and for CoQ0 using the formula: $k' = (t_R - t_0) / t_0$, where t_0 is the column dead time.
 - Plot $\log(k')$ versus the known LogP values for the standards. This should yield a linear relationship.
 - Interpolate the LogP of CoQ0 using its measured $\log(k')$ value on the calibration curve^[17].



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Caption: Coenzyme Q's role in shuttling electrons and potential ROS generation.

Conclusion

Coenzyme Q0 (2,3-Dimethoxy-5-methyl-p-benzoquinone) is a foundational molecule for research into cellular metabolism, oxidative stress, and drug physicochemical profile—characterized by moderate lipophilicity, defined melting point, and redox activity—makes it an adaptable tool for in vitro and thorough understanding and precise experimental determination of its properties, from solubility to stability, are not merely academic exercises; they are prerequisites for designing robust experiments, ensuring data integrity, and ultimately, advancing our knowledge of quinone biology and its therapeutic

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